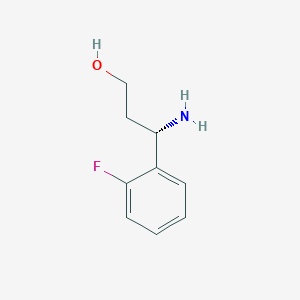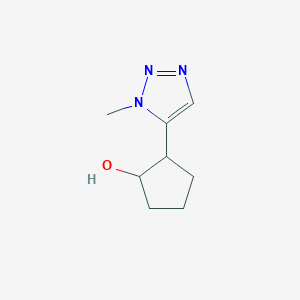
2-(5-Fluoropyridin-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoropyridin-2-yl)propanenitrile is a fluorinated pyridine derivative with the molecular formula C8H7FN2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . Another approach is the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridine with a suitable nucleophile .
Industrial Production Methods
Industrial production of 2-(5-Fluoropyridin-2-yl)propanenitrile often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced fluorinating agents to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoropyridin-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(5-Fluoropyridin-2-yl)propanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Fluoropyridin-2-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Fluoropyridin-3-yl)propanenitrile: Similar in structure but with the fluorine atom at a different position on the pyridine ring.
2-(5-Chloropyridin-2-yl)propanenitrile: Contains a chlorine atom instead of fluorine.
2-(5-Bromopyridin-2-yl)propanenitrile: Contains a bromine atom instead of fluorine.
Uniqueness
2-(5-Fluoropyridin-2-yl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable molecule in various research applications .
Propiedades
Fórmula molecular |
C8H7FN2 |
|---|---|
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
2-(5-fluoropyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H7FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,1H3 |
Clave InChI |
WHULKHBFLQLDJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=NC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


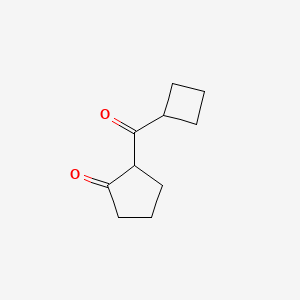
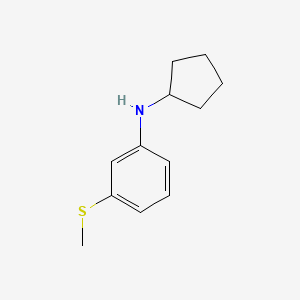
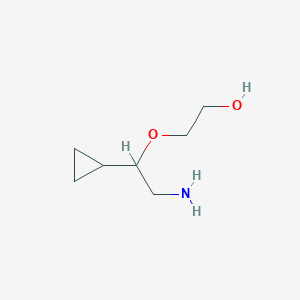
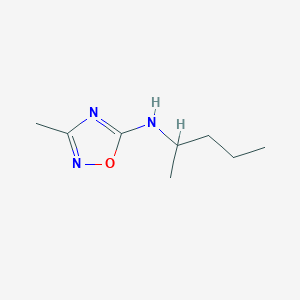
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
![1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide](/img/structure/B13302028.png)
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
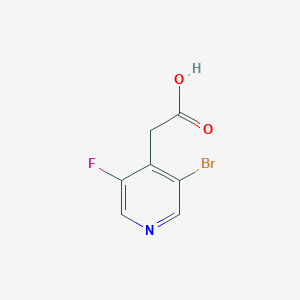
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)
![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
